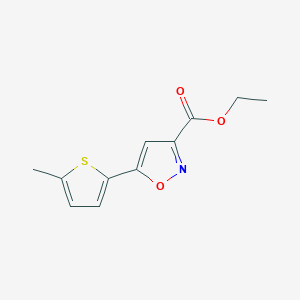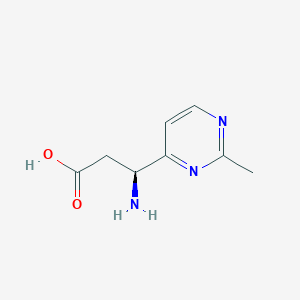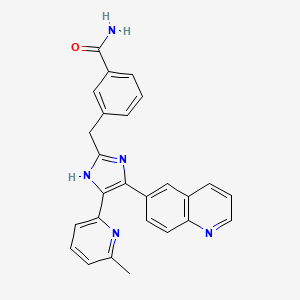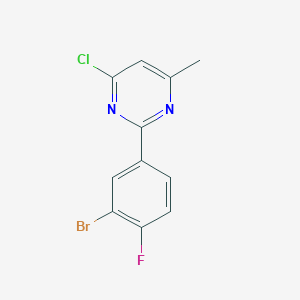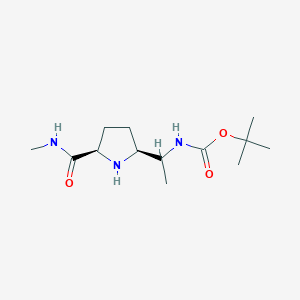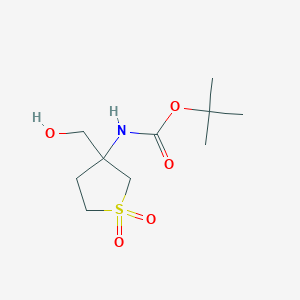
tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate is a compound that features a tert-butyl carbamate group attached to a tetrahydrothiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate typically involves the reaction of a suitable thiophene derivative with tert-butyl carbamate. One common method involves the use of di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficiency and sustainability . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfone group can be reduced to a sulfide under appropriate conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the sulfone group can produce sulfides.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in palladium-catalyzed cross-coupling reactions to form N-Boc-protected anilines .
Biology
In biological research, this compound can be used to study the effects of carbamate derivatives on various biological systems. Its unique structure allows for the exploration of new biochemical pathways and interactions.
Medicine
In medicine, this compound may have potential applications as a drug precursor or as a protective group in drug synthesis. Its stability and reactivity make it a valuable tool in medicinal chemistry.
Industry
In industrial applications, this compound can be used in the production of polymers and other materials. Its reactivity allows for the modification of polymer properties, making it useful in the development of new materials with specific characteristics.
作用機序
The mechanism of action of tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfone group may also participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the tetrahydrothiophene ring.
tert-Butyl (3-(hydroxymethyl)phenyl)carbamate: Similar structure but with a phenyl ring instead of a tetrahydrothiophene ring.
Uniqueness
The uniqueness of tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate lies in its combination of a carbamate group with a tetrahydrothiophene ring
特性
分子式 |
C10H19NO5S |
|---|---|
分子量 |
265.33 g/mol |
IUPAC名 |
tert-butyl N-[3-(hydroxymethyl)-1,1-dioxothiolan-3-yl]carbamate |
InChI |
InChI=1S/C10H19NO5S/c1-9(2,3)16-8(13)11-10(6-12)4-5-17(14,15)7-10/h12H,4-7H2,1-3H3,(H,11,13) |
InChIキー |
CDAWIJDODVVYNS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1(CCS(=O)(=O)C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


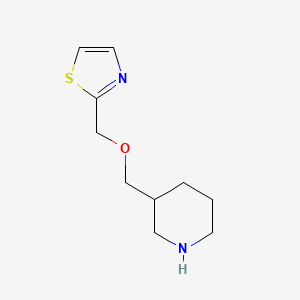

![6'-Fluorospiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B15279702.png)


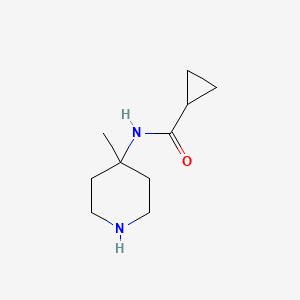
![1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B15279730.png)

